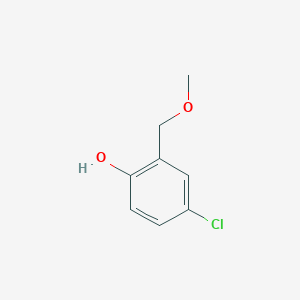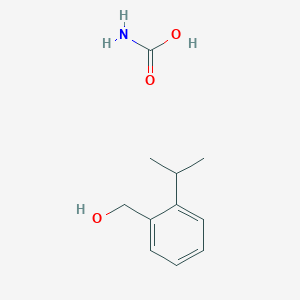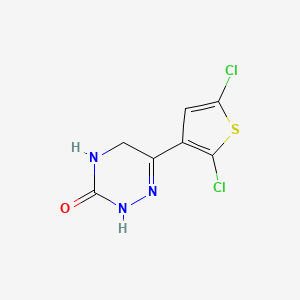
6-(2,5-Dichlorothiophen-3-yl)-4,5-dihydro-1,2,4-triazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,5-Dichlorothiophen-3-yl)-4,5-dihydro-1,2,4-triazin-3(2H)-one is a heterocyclic compound that features a thiophene ring substituted with two chlorine atoms and a triazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dichlorothiophen-3-yl)-4,5-dihydro-1,2,4-triazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dichlorothiophene with hydrazine derivatives, followed by cyclization to form the triazinone ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dichlorothiophen-3-yl)-4,5-dihydro-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine substituents or to modify the triazinone ring.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring, leading to a diverse array of derivatives.
Scientific Research Applications
6-(2,5-Dichlorothiophen-3-yl)-4,5-dihydro-1,2,4-triazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 6-(2,5-Dichlorothiophen-3-yl)-4,5-dihydro-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2,5-dichlorothiophen-3-yl)-2-oxoacetate: This compound shares the dichlorothiophene moiety but differs in the functional groups attached to the ring.
2,5-Dichlorothiophene: A simpler compound that lacks the triazinone ring but retains the dichlorothiophene structure.
Uniqueness
6-(2,5-Dichlorothiophen-3-yl)-4,5-dihydro-1,2,4-triazin-3(2H)-one is unique due to the presence of both the dichlorothiophene and triazinone rings, which confer distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various applications .
Properties
CAS No. |
88020-16-0 |
|---|---|
Molecular Formula |
C7H5Cl2N3OS |
Molecular Weight |
250.10 g/mol |
IUPAC Name |
6-(2,5-dichlorothiophen-3-yl)-4,5-dihydro-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C7H5Cl2N3OS/c8-5-1-3(6(9)14-5)4-2-10-7(13)12-11-4/h1H,2H2,(H2,10,12,13) |
InChI Key |
BMHNZFBCJHNMHO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NNC(=O)N1)C2=C(SC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



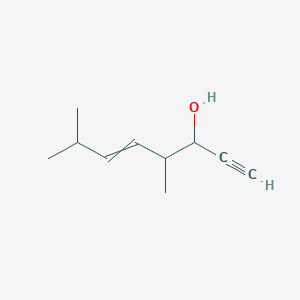
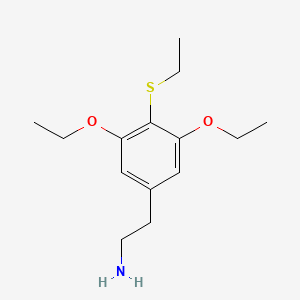
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propylurea](/img/structure/B14393983.png)

![2,2'-Disulfanediylbis{5'-[2-chloro-4-(trifluoromethyl)phenoxy]-2'-nitro-6-(trifluoromethyl)-1,1'-biphenyl}](/img/structure/B14393999.png)
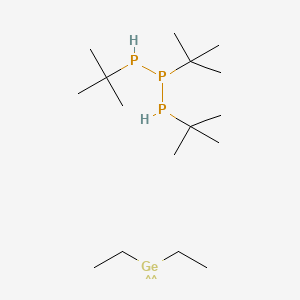
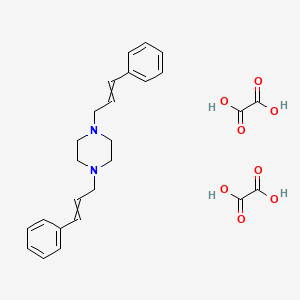

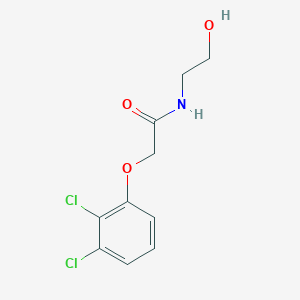
![2-[(5,6,7,8-Tetrahydro-4H-3,1-benzothiazin-2-yl)amino]phenol](/img/structure/B14394042.png)
![2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14394050.png)
